molecular formula C9H18N2OS B13987883 N-(methylcarbamothioyl)heptanamide CAS No. 7467-37-0

N-(methylcarbamothioyl)heptanamide

Cat. No.: B13987883
CAS No.: 7467-37-0
M. Wt: 202.32 g/mol
InChI Key: RTDYLKKXHIBOOV-UHFFFAOYSA-N
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Description

N-(methylcarbamothioyl)heptanamide is an organic compound with the molecular formula C9H18N2OS It belongs to the class of carbamothioyl compounds, which are characterized by the presence of a carbamothioyl group (-CSNH2) attached to an amide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(methylcarbamothioyl)heptanamide typically involves the reaction of heptanoyl chloride with methyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Heptanoyl chloride+Methyl isothiocyanateThis compound+HCl\text{Heptanoyl chloride} + \text{Methyl isothiocyanate} \rightarrow \text{this compound} + \text{HCl} Heptanoyl chloride+Methyl isothiocyanate→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amides or thioureas.

Scientific Research Applications

N-(methylcarbamothioyl)heptanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(methylcarbamothioyl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(ethylcarbamothioyl)heptanamide
  • N-(methylcarbamothioyl)octanamide
  • N-(methylcarbamothioyl)hexanamide

Comparison: N-(methylcarbamothioyl)heptanamide is unique due to its specific chain length and the presence of the methylcarbamothioyl group. Compared to its analogs, it may exhibit different physicochemical properties and biological activities. For example, variations in chain length can affect the compound’s solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

7467-37-0

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

N-(methylcarbamothioyl)heptanamide

InChI

InChI=1S/C9H18N2OS/c1-3-4-5-6-7-8(12)11-9(13)10-2/h3-7H2,1-2H3,(H2,10,11,12,13)

InChI Key

RTDYLKKXHIBOOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC(=S)NC

Origin of Product

United States

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